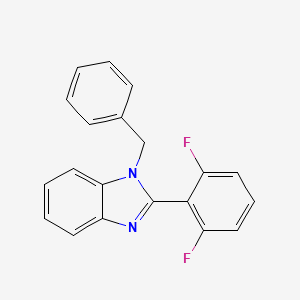
1-amino-9-oxo-10H-acridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-amino-9-oxo-10H-acridine-4-carboxylic acid is a versatile chemical compound with a molecular formula of C14H10N2O3 and a molecular weight of 254.24 g/mol . It is known for its high purity and stability, with a boiling point of 438.49°C and a melting point of 280.04°C . This compound is part of the acridine family, which is characterized by a tricyclic structure containing nitrogen. Acridine derivatives have been extensively studied for their wide range of biological activities and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-9-oxo-10H-acridine-4-carboxylic acid typically involves the reaction of 9-oxo-9,10-dihydroacridine-4-carboxylic acid with an appropriate amine under controlled conditions . One common method involves the use of L-valine methyl ester hydrochloride in the presence of triethylamine (TEA) and ethyl chloroformate . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1-amino-9-oxo-10H-acridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
1-amino-9-oxo-10H-acridine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
作用機序
The mechanism of action of 1-amino-9-oxo-10H-acridine-4-carboxylic acid involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerase . This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to target specific molecular pathways makes it a promising candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
9-oxo-9,10-dihydroacridine-4-carboxylic acid: A precursor in the synthesis of 1-amino-9-oxo-10H-acridine-4-carboxylic acid.
Amsacrine (m-AMSA): An acridine derivative used as an anticancer agent.
Triazoloacridone (C-1305): Another acridine derivative with potential anticancer properties.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its ability to intercalate DNA and inhibit topoisomerase enzymes sets it apart from other similar compounds, making it a valuable compound for scientific research and potential therapeutic applications .
特性
CAS番号 |
857616-10-5 |
|---|---|
分子式 |
C14H10N2O3 |
分子量 |
254.24 g/mol |
IUPAC名 |
1-amino-9-oxo-10H-acridine-4-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3/c15-9-6-5-8(14(18)19)12-11(9)13(17)7-3-1-2-4-10(7)16-12/h1-6H,15H2,(H,16,17)(H,18,19) |
InChIキー |
FUOBYFDEHGFQDU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


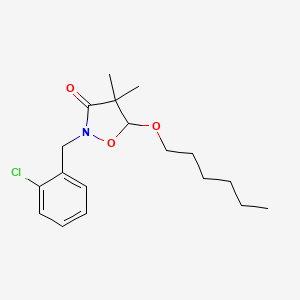
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione](/img/structure/B12922967.png)
![6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B12922969.png)


![4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B12922997.png)
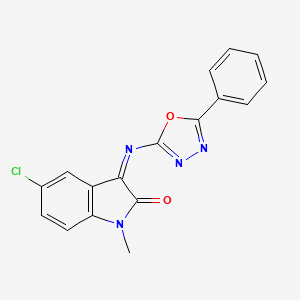
![8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923001.png)
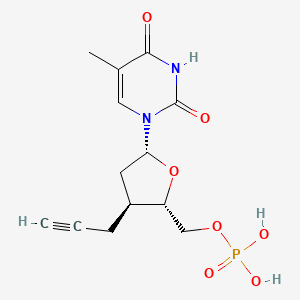
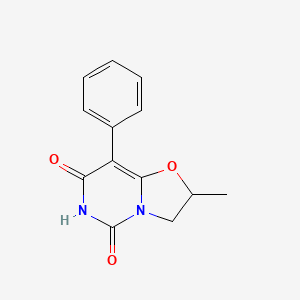
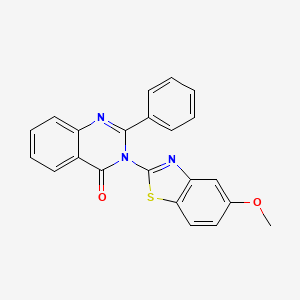
![9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one](/img/structure/B12923046.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12923052.png)
